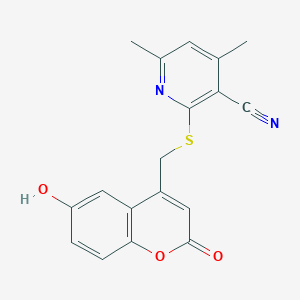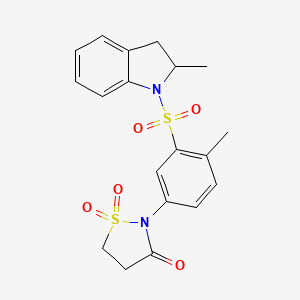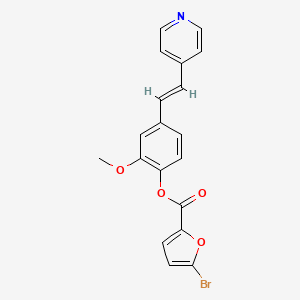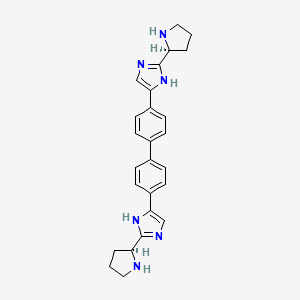
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide
Vue d'ensemble
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It is a member of the p53 family of proteins and has been shown to inhibit the activity of the p53 homologue, p73. In
Mécanisme D'action
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ inhibits the activity of p73 by binding to its DNA-binding domain. This prevents p73 from binding to its target genes and activating their transcription. This compoundμ has also been shown to induce the degradation of p73 by promoting its ubiquitination and subsequent proteasomal degradation.
Biochemical and Physiological Effects
This compoundμ has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. In addition, this compoundμ has been shown to sensitize cancer cells to chemotherapy by inhibiting the activity of p73, which is known to confer resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ is its specificity for p73. This allows researchers to study the role of p73 in cancer biology without affecting the activity of other p53 family members. However, one of the limitations of this compoundμ is its relatively low potency. This requires the use of high concentrations of this compoundμ in experiments, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ. One potential direction is the development of more potent analogues of this compoundμ that can be used at lower concentrations. Another potential direction is the exploration of the role of p73 in other diseases, such as neurodegenerative diseases. Finally, the combination of this compoundμ with other cancer therapies, such as immunotherapy, could be explored to enhance its efficacy.
Applications De Recherche Scientifique
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of p73, which is a homologue of the tumor suppressor protein p53. This compoundμ has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-12-15(25-17(20-12)21-10-2-3-11-21)16(22)19-9-8-13-4-6-14(7-5-13)26(18,23)24/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPWCWYPGATNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-[(7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3197886.png)

![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197903.png)




![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)